molecular formula C12H8ClN3O3S B8654972 7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine CAS No. 832717-29-0

7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine

Cat. No.: B8654972
CAS No.: 832717-29-0
M. Wt: 309.73 g/mol
InChI Key: OUPAMRWFKPSWLZ-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine is a heterocyclic compound that contains both oxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methanesulfonyl)aniline with a chlorinated pyrimidine derivative in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds containing oxazole and pyrimidine rings, such as:

  • 7-Chloro-3-[4-(methylsulfonyl)phenyl][1,2]oxazolo[4,5-d]pyrimidine
  • 7-Chloro-3-[4-(ethylsulfonyl)phenyl][1,2]oxazolo[4,5-d]pyrimidine

Uniqueness

7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

CAS No.

832717-29-0

Molecular Formula

C12H8ClN3O3S

Molecular Weight

309.73 g/mol

IUPAC Name

7-chloro-3-(4-methylsulfonylphenyl)-[1,2]oxazolo[4,5-d]pyrimidine

InChI

InChI=1S/C12H8ClN3O3S/c1-20(17,18)8-4-2-7(3-5-8)9-10-11(19-16-9)12(13)15-6-14-10/h2-6H,1H3

InChI Key

OUPAMRWFKPSWLZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC3=C2N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Methanesulfonyl-phenyl)-isoxazolo[4,5-d]pyrimidin-7-ol (0.5 g, 1.7 mmol) was suspended in POCl3 (10 mL) and refluxed for 12 h. The reaction was poured into ice carefully and precipitates filtered. The solid was dissolved in ethyl acetate (15 mL) and purified under SiO2 with 30% ethyl acetate in hexane to afford the desired compound (0.42 g, 80.1%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
80.1%

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